molecular formula C12H15F2NO4 B2442780 Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate CAS No. 1461704-59-5

Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate

Cat. No. B2442780
CAS RN: 1461704-59-5
M. Wt: 275.252
InChI Key: QAYCBIWPFRKZAB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a chemical compound with the molecular formula C12H15F2NO4 . It is offered by several chemical suppliers .


Synthesis Analysis

The synthesis of compounds like Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic primary amine, and 1 aromatic ether .


Chemical Reactions Analysis

The compound is likely to participate in reactions typical for its functional groups. For instance, the amino group can undergo reactions typical for primary amines, and the ester group can participate in ester hydrolysis or transesterification reactions. The difluoromethoxy group might also participate in certain reactions, but specific reactions for this compound are not mentioned in the available literature .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate is 275.25 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.

properties

IUPAC Name

ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4/c1-2-18-11(17)9(15)10(16)7-3-5-8(6-4-7)19-12(13)14/h3-6,9-10,12,16H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYCBIWPFRKZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)OC(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate

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